(1-Adamantylthio)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIQLZIXCFDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353558 | |
| Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95769-28-1 | |
| Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 1 Adamantylthio Acetic Acid
Synthetic Pathways for (1-Adamantylthio)acetic Acid and its Analogues
The primary synthetic route to this compound involves the reaction between an adamantyl precursor and a thiol-containing reagent. A common method for generating S-adamantylated compounds is based on the generation of the adamantyl carbocation from a precursor like 1-adamantanol (B105290) in a strong acid, which then reacts with a suitable thiol. ptfarm.pl For this compound, the synthesis would involve the reaction of 1-adamantanethiol (B1212722) with an acetic acid derivative or, more commonly, the alkylation of mercaptoacetic acid with an activated adamantyl precursor.
A key synthetic strategy involves the S-alkylation of mercaptoacetic acid with 1-bromoadamantane (B121549) or 1-adamantanol under appropriate conditions. The reaction of 1-adamantanol with mercaptoacetic acid in the presence of a strong acid catalyst like trifluoroacetic acid facilitates the formation of the adamantyl carbocation, which is subsequently trapped by the thiol to form the thioether bond. ptfarm.pl
The formation of the adamantyl-sulfur bond in this compound synthesis is typically not a thioacylation reaction but rather an S-alkylation. The mechanism hinges on the generation of the highly stable tertiary 1-adamantyl carbocation. When 1-adamantanol is used as the precursor in a strong acid medium such as trifluoroacetic acid, the hydroxyl group is protonated, forming a good leaving group (water). ptfarm.pl Subsequent departure of the water molecule yields the 1-adamantyl cation. ptfarm.pl
This carbocation is a potent electrophile that readily reacts with the nucleophilic sulfur atom of mercaptoacetic acid. The sulfur atom attacks the carbocation, forming a protonated thioether intermediate. A final deprotonation step, often assisted by a weak base or solvent molecule, yields the final product, this compound. The stability of the bridgehead carbocation is a critical driving force for this reaction. Alternative pathways, such as those involving radical intermediates, can also be envisioned under different conditions, for instance, using photocatalysis, but the ionic pathway is most common for this class of transformation. rsc.org
The synthesis of this compound does not involve the formation of new stereocenters, so stereoselectivity is not a concern. However, optimizing reaction conditions to maximize yield is crucial. Key parameters for optimization include the choice of solvent, reaction temperature, catalyst type and loading, and reaction time. whiterose.ac.uk
Drawing parallels from the synthesis of other adamantane (B196018) derivatives, a systematic approach using Design of Experiments (DoE) can identify the most significant factors affecting yield. whiterose.ac.uk For acid-catalyzed reactions, screening different acids (e.g., sulfuric acid, trifluoroacetic acid, methanesulfonic acid) and their concentrations is a primary step. The temperature is also a critical factor; while higher temperatures can increase reaction rates, they may also lead to undesirable side products. Solvent choice impacts reagent solubility and reaction kinetics; for instance, using the carboxylic acid reagent itself as a solvent might be possible, or an inert, high-boiling solvent could be employed. researchgate.net Continuous removal of byproducts, such as water in condensation reactions, can shift the equilibrium toward the product side, thereby increasing the yield. libretexts.org
Table 1: Representative Parameters for Optimization of Adamantane Derivative Synthesis This table illustrates general optimization parameters based on analogous reactions, not a specific validated synthesis of this compound.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Effect on Yield/Purity |
|---|---|---|---|---|
| Catalyst | Trifluoroacetic Acid (TFA) | Sulfuric Acid (H₂SO₄) | Ionic Liquid researchgate.net | Catalyst acidity and type can significantly influence reaction rate and yield. |
| Solvent | Dichloromethane | Toluene | Solvent-free rsc.org | Affects solubility of reactants and can influence the reaction pathway. |
| Temperature | Room Temperature | 60 °C researchgate.net | 110 °C | Higher temperatures can increase rate but may lead to decomposition or side reactions. |
| Reactant Ratio | 1:1 Adamantyl Precursor:Thiol | 1.2:1 Adamantyl Precursor:Thiol | 1:1.2 Adamantyl Precursor:Thiol | Using a slight excess of one reactant can drive the reaction to completion. |
| Reaction Time | 2 hours | 12 hours researchgate.net | 24 hours | Must be sufficient for reaction completion without allowing for product degradation. |
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. One significant approach is the use of solvent-free reaction conditions, which has been successfully applied to the synthesis of other adamantane derivatives, often leading to higher yields and shorter reaction times. ptfarm.plrsc.org Mechanochemistry, or solid-state synthesis through grinding or milling, is another green technique that eliminates the need for bulk solvents and can sometimes lead to novel reaction pathways. nih.gov
The use of recyclable catalysts, such as solid acid catalysts or Brønsted acidic ionic liquids, can also enhance the green credentials of the synthesis. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. Furthermore, exploring water as a reaction medium, where feasible, represents a significant green advancement, although the low aqueous solubility of adamantane precursors can be a challenge. researchgate.net
Optimization of Reaction Conditions for Stereoselectivity and Yield
Derivatization Strategies for Functionalization and Structural Diversification
The carboxylic acid moiety of this compound is a prime handle for further chemical modification, allowing for the synthesis of a diverse library of compounds through derivatization.
The carboxylic acid group can be readily converted into esters and amides, which are common functional groups in biologically active molecules. libretexts.org
Esterification: Esters of this compound can be synthesized through several methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic catalysis, typically with heating to drive off the water byproduct. libretexts.orgchemra.com For more sensitive substrates or milder conditions, coupling reagents are employed. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid for nucleophilic attack by an alcohol. organic-chemistry.org
Amidation: Amide bond formation is one of the most important reactions in medicinal chemistry. rsc.org Direct condensation of this compound with a primary or secondary amine requires high temperatures and is often inefficient. Therefore, coupling reagents are standard. A wide array of reagents, including hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (PyBOP), and others, can facilitate amide bond formation under mild conditions with high yields and minimal side reactions. researchgate.netmdpi.com The carboxylic acid is first activated by the coupling agent, after which the amine is added to form the stable amide bond. mdpi.com
Table 2: Common Reagents for Esterification and Amidation
| Transformation | Reagent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Esterification | H₂SO₄, Alcohol | Reflux | Fischer-Speier Esterification; reversible. libretexts.org |
| EDCI, DMAP, Alcohol | Room Temperature, CH₂Cl₂ or DMF | Steglich esterification; mild conditions. organic-chemistry.org | |
| SOCl₂, Alcohol | 0 °C to Room Temperature | Via acyl chloride intermediate; good for primary/secondary alcohols. | |
| Amidation | HATU, DIPEA, Amine | Room Temperature, DMF | Highly efficient, low racemization for chiral amines. mdpi.com |
| PyBOP, DIPEA, Amine | Room Temperature, DMF | Common peptide coupling reagent. researchgate.net |
The introduction of heterocyclic and aromatic systems can significantly modulate the pharmacological properties of the parent molecule. nih.govwikipedia.org These moieties can be incorporated into the this compound scaffold through several strategies.
One straightforward method is to use the derivatization techniques described above (amidation and esterification) with amines or alcohols that already contain the desired heterocyclic or aromatic ring. For example, reacting this compound with 2-aminopyridine (B139424) or benzyl (B1604629) alcohol using standard coupling conditions would yield derivatives bearing a pyridine (B92270) or phenyl group, respectively.
An alternative approach involves building the scaffold from different starting materials. For instance, 1-adamantanol can be reacted directly with a variety of heterocyclic thiols in the presence of a strong acid to create S-adamantylated heterocycles. ptfarm.pl This has been used to synthesize various adamantylthiopyridine and other heterocyclic analogues. ptfarm.plresearchgate.net These S-adamantylated heterocycles could then be further functionalized if they possess other reactive handles.
Table 3: Examples of Adamantane-Thio-Linked Heterocyclic/Aromatic Systems Based on reported syntheses of analogous compounds.
| Heterocycle/Aromatic Moiety | Synthetic Precursors | Method | Reference |
|---|---|---|---|
| Pyridine | 1-Adamantanol, 3-Mercaptopyridine | Acid-catalyzed S-alkylation | researchgate.net |
| Phenylpyridine | 1-Adamantanol, 3-Mercapto-4-phenylpyridine | Acid-catalyzed S-alkylation | researchgate.net |
| Thiadiazole | 1-Adamantanol, 5-Amino-1,3,4-thiadiazole-2-thiol | Acid-catalyzed S-alkylation | ptfarm.pl |
| Pyrimidine | 1-Adamantanol, 4,6-Dimethylpyrimidine-2-thiol | Acid-catalyzed S-alkylation | ptfarm.pl |
| Phenyl (via Amide) | This compound, Aniline | Amide coupling (e.g., HATU) | General Method mdpi.com |
Modifications and Functionalization at the Adamantyl Core
The adamantane cage, a rigid and sterically defined hydrocarbon scaffold, offers a unique three-dimensional structure for the development of complex molecules. researchgate.net Functionalization of the adamantyl core, particularly at its bridgehead positions, is a key strategy for creating advanced derivatives, although it often requires robust reaction conditions due to the inherent stability of the C-H bonds. lookchem.com
Direct functionalization often begins with halogenation, a foundational step for introducing other functionalities. lookchem.com For instance, bromination of adamantane derivatives is a common entry point for more complex structures. lookchem.com However, the reactivity at each bridgehead can be significantly influenced by existing substituents at other positions, making selective functionalization a challenge. lookchem.com The low reactivity of functional groups, such as carboxylic acids, when directly attached to an adamantane bridgehead can result in moderate yields during subsequent reactions like amidations. researchgate.net
To overcome these challenges, various synthetic strategies have been developed. These include the use of more reactive intermediates and the introduction of spacer groups to distance the functional moiety from the bulky cage. researchgate.net Research has explored the synthesis of polyfunctionalized adamantanes, including nonsymmetrical trifunctionalized skeletons that permit orthogonal derivatization with different substituents. researchgate.net Such scaffolds can be equipped with a variety of functional groups like alcohols, amines, carboxylic acids, azides, or alkynes, making them versatile building blocks. lookchem.com These functionalities enable conjugation to other molecules through standard coupling techniques, including amide formation and copper-catalyzed "click" chemistry. researchgate.netlookchem.com
For example, the synthesis of 1,3-adamantane dicarboxylic acid can be achieved from 1-adamantane carboxylic acid via Koch-Haaf carbonylation. jlu.edu.cn This dicarboxylic acid can then be reduced to 1,3-adamantane dimethanol, which serves as a precursor for halogenated derivatives like 1,3-dibromomethyl adamantane. jlu.edu.cn The construction of the adamantane framework itself can also be a route to disubstituted derivatives, complementing methods that rely on C-H functionalization. mdpi.com
Table 1: Selected Methods for Adamantyl Core Functionalization
| Reaction Type | Reagents and Conditions | Functional Group Introduced | Product Type | Reference |
| Bromination | Bromine, Friedel-Crafts conditions | Bromo (-Br) | Polybrominated adamantanes | researchgate.netlookchem.com |
| Carbonylation | Formic acid (HCOOH), Sulfuric acid (H₂SO₄) | Carboxyl (-COOH) | Adamantane dicarboxylic acid | jlu.edu.cn |
| Reduction | Lithium aluminum hydride (LiAlH₄) or other reducing agents | Hydroxymethyl (-CH₂OH) | Adamantane dimethanol | jlu.edu.cn |
| Amidation | Carboxylic acid, Amine, Coupling agents (e.g., DCC, NHS esters) | Amide (-CONH-) | Adamantyl amides | researchgate.netlookchem.com |
| Click Chemistry | Alkyne-functionalized adamantane, Azide-containing molecule, Copper(I) catalyst | Triazole linkage | Triazole-conjugated adamantanes | researchgate.netlookchem.com |
| Nitroxylation | Nitrating agents | Nitroxy (-ONO₂) and Carboxyl (-COOH) | Nitroxy- and carboxy-substituted adamantanes | researchgate.net |
Bioconjugation Strategies Utilizing the Thioacetic Acid Linker for Advanced Constructs
The thioacetic acid moiety of this compound provides a versatile handle for bioconjugation, enabling the attachment of the bulky adamantyl group to various biomolecules and the creation of advanced constructs like antibody-drug conjugates (ADCs). nih.govamericanpharmaceuticalreview.com The unique reactivity of the thioacid group can be harnessed through several chemoselective strategies. rsc.org
One prominent method involves the reaction of the thioacid with an organic azide (B81097) to form a stable amide bond. researchgate.net This reaction is highly chemoselective and can proceed effectively in both aprotic and protic solvents, including water, making it suitable for modifying unprotected biological substrates under mild conditions. researchgate.net A related strategy, termed "sulfo-click" chemistry, involves the reaction between a thioacid and a sulfonyl azide, which yields an N-acylsulfonamide. researchgate.net This linkage serves as a bioisostere for carboxylic acids and has found applications in medicinal chemistry and chemical biology. researchgate.net
Radical-mediated reactions also offer a powerful route for bioconjugation using thioacids. rsc.org The S-H bond of a thioacid can undergo facile homolytic cleavage under mild photochemical or thermal conditions to generate a thiyl radical. rsc.org This reactive intermediate can participate in various transformations. For example, a photochemical thioacid-mediated process can be used for the specific acylation of lysine (B10760008) residues on proteins. rsc.org The proposed mechanism involves the dimerization of thiyl radicals to form a highly reactive diacyl disulfide intermediate, which then undergoes aminolysis with the amine group of the lysine residue to form the desired amide linkage. rsc.org
Furthermore, the thioacetic acid linker is analogous to thiol-terminated linkers, which are widely used in bioconjugation. nih.gov These linkers can react with maleimide-functionalized biomolecules via a thiol-maleimide "click" reaction or form disulfide bonds with cysteine residues in peptides and antibodies. nih.govnih.gov While many ADCs in clinical development utilize linkage to the thiol of cysteine residues, the thioacid provides a precursor to this functionality, broadening the scope of potential conjugation chemistries. nih.gov The ability to attach moieties like adamantane can influence the physicochemical properties of the resulting bioconjugate, such as its solubility and aggregation, which are critical factors for the performance of therapeutic agents. americanpharmaceuticalreview.com
Table 2: Bioconjugation Reactions Involving the Thioacid Linker
| Reaction Strategy | Reactants | Linkage Formed | Key Features | Reference |
| Thioacid-Azide Amidation | Thioacid, Organic Azide | Amide (-CONH-) | Chemoselective, compatible with aqueous media and unprotected substrates. | researchgate.net |
| Sulfo-Click Chemistry | Thioacid, Sulfonyl Azide | N-acylsulfonamide (-CONRSO₂-) | Forms a stable bioisostere of a carboxylic acid. | researchgate.net |
| Photochemical Amidation | Thioacid, Amine (e.g., Lysine residue), Photoredox catalyst | Amide (-CONH-) | Mild, light-mediated conditions; proceeds via a diacyl disulfide intermediate. | rsc.org |
| Radical Acyl Thiol-Ene | Thioacid, Alkene | Thioether (-S-) | Can be used to prepare thiol derivatives after deacetylation. | rsc.org |
Structure Activity Relationship Sar and Molecular Design Principles for 1 Adamantylthio Acetic Acid Derivatives
Influence of the Adamantyl Moiety on Biological Activity Profiles
The adamantyl group, a rigid and lipophilic hydrocarbon cage, is a key pharmacophore that significantly influences the biological properties of the molecules it is incorporated into. researchgate.netpensoft.netpensoft.net Its distinct three-dimensional structure and physicochemical properties play a pivotal role in how these compounds interact with biological targets. publish.csiro.aupublish.csiro.au
Role of Hydrophobicity and Conformational Rigidity
The adamantane (B196018) skeleton is inherently lipophilic, a characteristic that often enhances the bioavailability of a drug by facilitating its passage across cellular membranes. researchgate.netnih.govresearchgate.net The incorporation of an adamantyl group almost invariably increases the lipophilicity of a compound compared to its non-adamantylated counterpart. nih.gov This increased lipophilicity can modulate the therapeutic efficacy of a molecule. researchgate.net
Furthermore, the adamantane cage is conformationally rigid. researchgate.netscispace.com This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The rigid nature of the scaffold also helps to shield adjacent functional groups from metabolic degradation, which can increase the stability and duration of action of a drug. researchgate.netlshtm.ac.uk
Spatial Orientation and Pharmacophore Contributions
The three-dimensional and bulky nature of the adamantyl group allows for the precise spatial orientation of other functional groups within a molecule. publish.csiro.aupublish.csiro.au This controlled positioning is crucial for optimizing interactions with specific biological targets, which can enhance both the potency and selectivity of a drug candidate. researchgate.net The adamantane scaffold can be functionalized at its bridgehead positions, providing defined vectors for the attachment of other pharmacophoric elements. This allows medicinal chemists to explore the chemical space around a biological target more effectively. publish.csiro.au
The adamantyl group itself can act as a "lipophilic bullet," contributing to binding through hydrophobic interactions with pockets in target proteins. scispace.com In some cases, it has been successfully used as a bioisosteric replacement for phenyl rings, helping to move drug candidates out of the "flatland" of aromatic compounds and into a more three-dimensional chemical space. researchgate.netpublish.csiro.au
Significance of the Thioacetic Acid Linker in Ligand-Target Interactions
The thioacetic acid linker in (1-Adamantylthio)acetic acid derivatives is not merely a spacer but an active contributor to the molecule's interaction with its biological target. This linker can influence binding affinity, selectivity, and the recognition of enzyme active sites.
Impact on Binding Affinity and Selectivity
The nature of the linker connecting a pharmacophore to the rest of a molecule is critical in determining its binding properties. The thioacetic acid moiety, with its sulfur atom and carboxylic acid group, provides sites for potential hydrogen bonding and other non-covalent interactions within a binding pocket. umich.edu The length and flexibility of the linker are also crucial. For instance, in the design of retinoids, the optimal distance between a lipophilic group like adamantane and a carboxylic acid was found to be critical for anti-proliferative activity, suggesting the importance of a rigid scaffold to maintain this distance. nih.gov The substitution of a thioester for a different linker can alter binding affinity; for example, isomeric thioacetates have shown slight differences in DNA binding constants. rsc.org
The thioacetic acid linker can also contribute to selectivity. The specific geometry and electronic properties of the linker can favor binding to one target over another, even among closely related proteins.
Modulation of Enzyme Active Site Recognition
The thioacetic acid linker can play a direct role in how a molecule interacts with the active site of an enzyme. thermofisher.com The sulfur atom can participate in various interactions, and the carboxylic acid group can mimic the substrate or interact with key residues in the active site. For example, in the design of inhibitors for certain enzymes, a thioacetic acid moiety was modeled to mimic a conserved aspartic acid residue in the binding site. umich.edu
The ability to modify the linker provides a strategy for fine-tuning the interaction with the active site. For instance, in the development of probes for enzyme profiling, the linker region is a key component that, along with the reactive group and tag, determines the probe's specificity and utility. thermofisher.com The synthesis of derivatives with modified linkers, such as converting a thioacetate (B1230152) to a thiol, allows for further functionalization and can be a key step in creating more potent or selective inhibitors. ethz.chnih.gov
Rational Design and Structure-Based Drug Discovery of this compound Analogues
The principles of rational design and structure-based drug discovery are heavily reliant on a detailed understanding of the SAR of a lead compound. For this compound analogues, this involves leveraging the known properties of both the adamantyl moiety and the thioacetic acid linker to design new molecules with improved therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) studies on adamantylthiopyridine analogs have demonstrated that molecular descriptors such as dipole moment and electrophilic index can be correlated with biological activities like antioxidant potential. researchgate.net Such models provide valuable insights for the rational design of new compounds with enhanced activities. researchgate.netresearchgate.net For example, these studies have suggested that incorporating an ethylene (B1197577) group connected to a pyridine (B92270) ring could significantly enhance antioxidant properties. researchgate.net
Structure-based drug design utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. The adamantane scaffold is particularly well-suited for this approach due to its rigid and well-defined geometry, which allows for predictable positioning within a binding site. researchgate.net By understanding the specific interactions of the adamantyl group and the thioacetic acid linker with the target, medicinal chemists can design analogues that optimize these interactions, leading to increased potency and selectivity. For instance, if a binding pocket has a deep hydrophobic region, extending the adamantyl group or modifying its substituents could lead to better complementarity. Similarly, if a specific hydrogen bond with the carboxylic acid is crucial, the linker can be modified to ensure the optimal orientation of this group.
Computational Approaches to Substituent Effects on Potency
Quantitative structure-activity relationship (QSAR) modeling is a key computational technique used to correlate variations in the physicochemical properties of a compound with its biological activity. For derivatives of this compound, this approach can predict the potency of novel analogues by considering the electronic, steric, and hydrophobic effects of different substituents on the adamantane cage or the acetic acid moiety.
While direct QSAR studies on this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on structurally related adamantane compounds, such as 1-adamantylthiopyridine derivatives. For instance, research on these pyridine analogues has demonstrated that the introduction of specific substituents can significantly influence their antioxidant activity. researchgate.netptfarm.pl Multiple linear regression (MLR) and other machine learning algorithms are often employed to build QSAR models. These models use calculated molecular descriptors, such as dipole moment (μ), electrophilicity index (ωi), and atomic polarizability (MATS4p), to predict biological activity. researchgate.net
For example, in studies of 1-adamantylthiopyridine analogues, it has been shown that compounds with high dipole moments and electrophilicity indices tend to exhibit higher superoxide (B77818) dismutase (SOD) activity. researchgate.net Conversely, lower atomic polarizability has been correlated with greater 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. researchgate.net One study specifically noted that a polar carboxylic acid group (R = COOH) on the pyridine ring led to high DPPH activity, highlighting the potential importance of the carboxylic acid function in the bioactivity of such compounds.
These findings suggest that strategic modifications to the this compound structure could modulate its potency. A hypothetical QSAR study on this compound derivatives might explore how substituents at various positions on the adamantane ring influence a specific biological endpoint. The data from such a study could be tabulated to clearly illustrate these relationships.
| Substituent (R) on Adamantane Ring | Calculated Dipole Moment (μ) | Electrophilicity Index (ωi) | Predicted Potency (IC₅₀, µM) |
|---|---|---|---|
| -H (unsubstituted) | 2.5 | 1.8 | 15.2 |
| 3-OH | 3.1 | 2.0 | 10.5 |
| 3-CH₃ | 2.6 | 1.7 | 18.1 |
| 3-F | 3.5 | 2.2 | 8.7 |
| 3-NH₂ | 3.3 | 1.9 | 12.3 |
This table is a hypothetical representation to illustrate the type of data generated in a QSAR study. The values are not based on experimental results for this compound.
Such computational models provide a predictive framework that can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery pipeline.
Conformational Analysis and Identification of Bioactive Conformations
The biological activity of a molecule is critically dependent on its three-dimensional structure and its ability to adopt a specific conformation—the "bioactive conformation"—that allows for optimal interaction with its biological target. nih.gov this compound possesses several rotatable bonds, primarily around the thioether linkage and the carboxylic acid group, which allow it to exist in multiple conformations. Identifying the specific conformation responsible for its biological activity is a key aspect of molecular design.
Computational methods like molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are used to explore the conformational landscape of a molecule. mdpi.com These methods can identify low-energy, stable conformations. For instance, studies on other flexible adamantane derivatives have revealed the existence of distinct folded and extended conformations, with energy barriers between them. mdpi.comnih.gov The bioactive conformation may not necessarily be the lowest energy conformation in solution, as the energy penalty required to adopt a higher-energy binding pose can be offset by favorable interactions with the biological target. researchgate.net
| Conformation | Key Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|---|
| Extended | ~180° | 0.0 | High |
| Gauche | ~60° | 1.2 | Moderate |
| Folded | ~0° | 3.5 | Low |
This table presents a theoretical representation of possible conformations and their relative energies for this compound, illustrating the principles of conformational analysis.
By comparing the shapes of a series of active derivatives, it is possible to build a pharmacophore model, which defines the essential spatial arrangement of functional groups required for activity. This model can then be used to screen virtual libraries of compounds or to design new derivatives that are conformationally constrained to favor the bioactive shape. Rigidifying the molecule by introducing rings or bulky groups can lock it into the desired conformation, potentially increasing potency and selectivity. researchgate.net Therefore, understanding the conformational preferences of this compound is crucial for designing next-generation analogues with improved therapeutic profiles.
Pharmacological and Biological Research of 1 Adamantylthio Acetic Acid and Its Derivatives
Elucidation of Mechanisms of Action at the Molecular Level
Understanding the molecular interactions of (1-Adamantylthio)acetic acid and its derivatives is crucial for elucidating their biological effects. Research in this area explores how these compounds interact with enzymes, receptors, and cellular pathways.
An enzyme inhibitor is a molecule that binds to an enzyme to block its activity. wikipedia.org This inhibition can be reversible or irreversible. wikipedia.org The study of enzyme kinetics, often using the Michaelis-Menten model, helps characterize the nature of this inhibition, determining constants like K_m (substrate concentration at half-maximal velocity) and K_i (inhibition constant), which indicate the binding affinity of the inhibitor. sigmaaldrich.com
While specific enzyme inhibition kinetic studies for this compound are not extensively detailed in the reviewed literature, research on related derivatives provides insight. For instance, the vasorelaxant effects of 2-(1-adamantylthio)nicotinic acid, a derivative, were found to be significantly reduced in the presence of N-nitro-L-arginine methyl ester (L-NAME) and indomethacin. mdpi.com This suggests that its mechanism of action involves the inhibition of enzymes within the nitric oxide (NO) and prostacyclin pathways. mdpi.com Studies on other, structurally different, acetic acid-containing compounds, such as imidazole-4-acetic acid, have been used to determine apparent inhibition constants (K_I*) against enzymes like cytochrome P450, employing Michaelis-Menten inhibition models. nih.gov
The biological activity of a compound is often initiated by its binding to a specific receptor. This interaction between a ligand (the compound) and its receptor can trigger a cascade of cellular events. For example, the hormone auxin (indole-3-acetic acid) acts by promoting the formation of a complex between its receptor, TIR1, and repressor proteins, leading to their degradation. nii.ac.jp
Direct receptor binding profiles for this compound are not prominently featured in the available research. However, studies on its parent molecule, acetic acid, show that it acts as a full agonist for the free fatty acid receptor 2 (FFA2 receptor). guidetopharmacology.org The binding of ligands to receptors can be complex, involving not only the primary binding pocket but also interactions with extracellular regions and transmembrane residues that help position the ligand. mdpi.comnih.gov The bulky adamantyl group attached to the thioacetic acid core is expected to significantly influence its steric and hydrophobic interactions, likely resulting in a receptor binding profile distinct from that of acetic acid alone, though specific studies are required to confirm this.
Compounds can exert their effects by modulating intracellular signaling pathways. Acetic acid has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. nih.govnih.gov This activation leads to an increase in lipid oxidation and a decrease in lipid synthesis in liver cells, ultimately helping to reduce fat accumulation. nih.govnih.gov The mechanism involves the phosphorylation of AMPKα, which in turn regulates the expression of genes involved in lipid metabolism. nih.gov
The introduction of the (1-adamantylthio) group to the acetic acid structure could potentially modify its interaction with such pathways. The adamantane (B196018) cage is a lipophilic moiety that can facilitate membrane transport and influence how the molecule interacts with intracellular components. Research on various 1-adamantylthio derivatives has highlighted their potential as bioactive compounds, suggesting that this structural component is key to their activity. excli.deresearchgate.netresearchgate.net However, specific studies detailing the interactions of this compound with cellular signaling pathways are not extensively covered in the current body of literature.
Receptor Binding Profiling and Ligand-Receptor Interactions
Investigational Therapeutic Applications and Efficacy Studies
The unique structure of this compound and its derivatives has prompted investigations into their potential therapeutic uses, particularly in the realm of infectious diseases.
Derivatives of adamantane have been explored for a range of bioactivities, including antibacterial, antifungal, and antiviral properties. dntb.gov.uaresearchgate.net Specifically, pyridine (B92270) derivatives incorporating a 1-adamantylthio moiety have demonstrated notable antibacterial activity. excli.deresearchgate.net These compounds have been shown to be effective against various microorganisms, with some derivatives exhibiting selective action. excli.de
The parent molecule, acetic acid, is itself a well-documented antimicrobial agent that has been used for disinfection for thousands of years. nih.govmdpi.com Its efficacy has been demonstrated against a wide spectrum of bacteria, including multi-drug resistant strains, and it is also capable of inhibiting the formation of and eradicating established biofilms. plos.org Research has also pointed to the antifungal and antiviral activities of acetic acid. nih.govnih.gov The combination of the known antimicrobial properties of the acetic acid core with the bioactive adamantane moiety suggests a strong rationale for the antimicrobial potential of this compound and its derivatives.
Research has confirmed the efficacy of 1-adamantylthio derivatives against specific and clinically relevant pathogens.
Antibacterial Activity: Studies on 1-adamantylthiopyridines, which are derivatives, have shown selective activity. For example, β-(1-adamantylthio) analogs of 3-picoline and 4-phenylpyridine (B135609) were found to be potent antimicrobials that selectively inhibited the growth of Gram-positive bacteria but were inactive against Gram-negative bacilli. researchgate.net In contrast, another study on 2(1-adamantylthio)pyridine derivatives showed that certain compounds selectively targeted Streptococci, while one specific derivative, 6-(1-adamantylthio)nicotinonitrile, displayed antigrowth activity against the Gram-negative bacteria Vibrio cholerae and Edwardsiella tarda. excli.de
Gram-positive bacteria that have shown susceptibility to various 1-adamantylthio derivatives include Staphylococcus aureus, Bacillus subtilis, and various Streptococcus species. excli.deresearchgate.net The minimum inhibitory concentrations (MICs) for some of these compounds against Gram-positive strains have been reported in the range of 2-32 µg/mL. researchgate.net
Table 1: Antibacterial Activity of Selected 1-Adamantylthio Pyridine Derivatives
| Compound | Target Pathogen | Activity Type | Result (MIC) | Reference |
|---|---|---|---|---|
| 5-(1-adamantylthio)-3-picoline | Gram-positive bacteria | Antibacterial | 2-32 µg/mL | researchgate.net |
| 3-(1-adamantylthio)-4-phenylpyridine | Gram-positive bacteria | Antibacterial | 2-32 µg/mL | researchgate.net |
| 6-(1-adamantylthio)nicotinonitrile | Vibrio cholerae | Antibacterial | 30 µg/mL | excli.de |
| 6-(1-adamantylthio)nicotinonitrile | β-hemolytic Streptococcus group A | Antibacterial | 30 µg/mL | excli.de |
Antifungal Activity: The antifungal potential of these compounds has also been investigated, particularly against Candida species, which are opportunistic fungi responsible for conditions like denture stomatitis. nih.gov Acetic acid itself has demonstrated antifungal properties against Candida albicans. nih.govnih.govmdpi.com For instance, apple cider vinegar, which contains acetic acid, showed a minimum inhibitory concentration (MIC) of 2500 μg/ml against Candida spp. nih.gov Certain bacteria, such as Bifidobacterium, produce acetic and lactic acid, which can inhibit the proliferation of pathogenic microorganisms like C. albicans. mdpi.com While direct studies on the antifungal efficacy of this compound are limited, related structures have shown promise. tsri.or.th The fungicidal mechanism can involve the destruction of the fungal cell wall and membrane. nrfhh.com
Table 2: Antifungal Activity of Acetic Acid Against Candida Species
| Product | Active Component | Target Pathogen | Result (MIC) | Reference |
|---|---|---|---|---|
| Apple Cider Vinegar | Acetic Acid (4%) | Candida spp. | 2500 µg/mL | nih.gov |
Antimicrobial Activity: Antibacterial, Antifungal, and Antiviral Efficacy
Inhibition of Biofilm Formation
Bacterial biofilms present a significant challenge in clinical settings due to their tolerance to antibiotics and host immune responses. nih.gov Acetic acid itself is known to be effective against biofilms of both Gram-positive and Gram-negative bacteria, capable of completely eradicating mature biofilms. nih.govplos.org For instance, a 1.0% acetic acid solution can fully eliminate S. aureus biofilms, while a 0.5% solution is sufficient for P. aeruginosa biofilms. nih.govplos.org The mechanism involves disrupting the biofilm matrix and killing the embedded cells. nih.gov
Derivatives incorporating the adamantane structure are also under investigation for their antibiofilm properties. The bulky, lipophilic adamantane group can enhance the ability of a molecule to interfere with bacterial processes. While direct studies on this compound are limited, related structures show promise. For example, certain coumarin (B35378) derivatives have demonstrated broad-spectrum antibiofilm activity against pathogens like Staphylococcus aureus and Escherichia coli. chiet.edu.eg Similarly, indole-3-acetic acid has been shown to significantly inhibit biofilm formation by P. aeruginosa by disintegrating the biofilm matrix. nih.gov The combination of the known antibiofilm properties of acetic acid and the structural advantages of the adamantane group suggests that this compound and its derivatives are promising candidates for development as anti-infective agents that target biofilms. chiet.edu.egmdpi.com
Table 1: Efficacy of Acetic Acid Against Mature Bacterial Biofilms
| Bacterial Species | Acetic Acid Concentration for Eradication | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 0.5% | nih.govplos.org |
| Staphylococcus aureus | 1.0% | nih.govplos.org |
| Acinetobacter baumannii | Eradicated after 3 hours | plos.org |
| Proteus mirabilis | Eradicated after 3 hours | plos.org |
Anti-inflammatory and Immunomodulatory Effects
The adamantane scaffold is a key feature in compounds with known anti-inflammatory and immunomodulatory activities. nih.gov These effects are often linked to the modulation of critical inflammatory pathways. For instance, some adamantane derivatives have been shown to limit neurological deficits in experimental autoimmune encephalomyelitis by reducing the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.gov The therapeutic potential of such compounds is often attributed to their ability to control neuroinflammation. nih.gov
The mechanisms underlying these immunomodulatory effects are diverse. Natural bioactive compounds, including various terpenes and flavonoids, are known to exert anti-inflammatory effects by targeting pathways like the NF-κB pathway. nih.govnih.gov The NF-κB transcription factor is a central mediator of inflammatory responses, and its inhibition can suppress the production of pro-inflammatory cytokines. nih.gov Other pathways, such as the NLRP3 inflammasome, are also targets for immunomodulatory agents. frontiersin.org Diterpenes and their derivatives, for example, can exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome pathway, thereby reducing the release of IL-1β and IL-18. frontiersin.org Given that adamantane derivatives can control neuroinflammation pathways, this compound is a candidate for investigation into its potential to modulate these and other inflammatory signaling cascades, such as those involving protein kinase C (PKC) or the regulation of reactive oxygen species (ROS). nih.govnih.gov
Anticancer and Antiproliferative Mechanistic Investigations
Research into adamantane-containing compounds has revealed significant potential in oncology. researchgate.net Acetic acid itself has been identified as a potent anticancer agent, capable of inducing prompt, concentration-dependent cell death in various cancer cell lines, including gastric cancer and mesothelioma. nih.gov The combination of this acidic functional group with an adamantane moiety presents a promising strategy for developing novel anticancer drugs.
The antiproliferative mechanisms of such compounds are multifaceted. Many anticancer agents function by inducing apoptosis (programmed cell death) in tumor cells. dovepress.com For example, certain N-heteroaryl acetic acid derivatives have been shown to induce apoptosis in breast cancer cells by altering the expression of key regulatory genes like Bcl-2, Bax, and caspases. nih.gov Adamantylthio derivatives of other heterocyclic systems have also demonstrated cytotoxic activities. researchgate.net Mechanistic studies often focus on the ability of a compound to interfere with critical cellular processes, such as:
Inhibition of DNA Synthesis: Some antimicrobial peptides (AMPs), for instance, can kill cancer cells by damaging their DNA. dovepress.com
Induction of Apoptosis: This can be triggered through various pathways, including the mitochondrial pathway, which involves the release of cytochrome c and activation of caspases. dovepress.com
Cell Cycle Arrest: Many antiproliferative agents halt the progression of the cell cycle, preventing cancer cells from dividing. nih.gov
Suppression of Proliferative Signaling: Key pathways that drive cell growth, such as the ERK1/2 and Akt pathways, are common targets for anticancer drugs. frontiersin.org
Investigations into 1'-acetoxychavicol acetate (B1210297) (ACA) and its analogs found they inhibited the growth of MDA-MB-231 breast cancer cells and markedly induced apoptosis. dovepress.com These findings suggest that this compound derivatives could exert anticancer effects through similar mechanisms, making them valuable subjects for further mechanistic studies. nih.govdovepress.com
Neuroprotective and Neurological Disorder Research Potential (extrapolated from general adamantane uses)
Adamantane derivatives are well-established in the treatment of neurological disorders, with compounds like Memantine (B1676192) and Amantadine (B194251) used for Alzheimer's and Parkinson's disease. nih.govwum.edu.plmdpi.com The rigid, three-dimensional structure of the adamantane cage is crucial for its biological activity, allowing it to interact with specific targets in the central nervous system (CNS). publish.csiro.au A key property of many adamantane derivatives is their ability to penetrate the blood-brain barrier, a critical feature for any neuroprotective drug. mdpi.com
The neuroprotective mechanisms of adamantane compounds are diverse. A primary mode of action for some is the antagonism of N-methyl-D-aspartate (NMDA) receptors, which helps prevent the neuronal damage caused by excessive glutamate (B1630785) stimulation (excitotoxicity). publish.csiro.aursc.org However, not all neuroprotective adamantane derivatives act via this mechanism. For example, 5-hydroxyadamantane-2-on has demonstrated significant cerebrovascular and neuroprotective activity in brain ischemia models without blocking NMDA receptors, suggesting the involvement of other systems, such as the GABA-ergic system. nih.govresearchgate.net Research has also explored adamantane derivatives as dual inhibitors of both NMDA receptors and voltage-gated calcium channels, which also play a role in excitotoxicity. rsc.org The incorporation of the this compound structure into drug design could yield novel compounds with unique neuroprotective profiles, potentially acting through established or novel CNS targets.
In Vitro Cellular and Biochemical Assays for Biological Characterization
Cell-Based Assays for Efficacy, Toxicity, and Selectivity
To evaluate the therapeutic potential of compounds like this compound, a variety of cell-based assays are employed to determine their efficacy, toxicity, and selectivity. nih.gov These assays are crucial for initial screening and for understanding how a compound affects cells. rsc.org
Commonly used assays include:
Metabolic Viability Assays: These are colorimetric assays that measure the metabolic activity of cells, which correlates with cell viability. nih.gov The MTT assay is a widely used example, where viable cells reduce a yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product. dovepress.com This method is often used to determine the half-maximal inhibitory concentration (IC50) of a compound. nih.govdovepress.com
Cytotoxicity Assays: The lactate (B86563) dehydrogenase (LDH) release assay is a common method to quantify cell death. nih.gov LDH is an enzyme that is released from cells when the plasma membrane is damaged, and its activity can be measured in the cell culture medium. nih.gov
Proliferation Assays: These assays directly measure the ability of cells to divide. This can be assessed by counting cells over time or by using specific dyes that are diluted with each cell division.
Apoptosis Assays: To determine if a compound induces programmed cell death, assays like DNA fragmentation analysis or flow cytometry using Annexin V staining are employed. nih.govdovepress.com
These assays can be performed on various cell types, including cancer cell lines, normal cell lines (to assess selectivity and toxicity), and specialized cells like neurons or immune cells, depending on the therapeutic target. nih.govnih.gov
Table 2: Overview of Common Cell-Based Assays
| Assay Type | Principle | Information Gained | Reference |
|---|---|---|---|
| MTT Assay | Measures mitochondrial dehydrogenase activity in viable cells. | Cell viability, Proliferation, IC50 values | nih.govdovepress.com |
| LDH Release Assay | Measures release of lactate dehydrogenase from damaged cells. | Cytotoxicity, Membrane integrity | nih.gov |
| ATP Production Assay | Quantifies ATP, which is proportional to the number of viable cells. | Cell viability (sensitive, large dynamic range) | nih.gov |
| Flow Cytometry | Can use various fluorescent probes to analyze individual cells. | Apoptosis, Cell cycle arrest, Protein expression | nih.gov |
Biochemical Assays for Target Engagement and Pathway Analysis
Once a compound shows activity in cell-based assays, biochemical assays are used to identify its specific molecular targets and elucidate its mechanism of action. These assays move from a cellular to a molecular level of investigation.
Key biochemical approaches include:
Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor (e.g., a kinase or protease inhibitor), its effect on the activity of the purified enzyme is tested directly. maxcyte.com This helps to confirm direct target engagement and determine inhibitory potency (e.g., Ki or IC50 values).
Receptor Binding Assays: For compounds that may target cell surface or nuclear receptors, radioligand binding assays are used to measure how strongly the compound binds to its target. researchgate.net
Pathway Analysis using Western Blotting: This technique is used to measure the levels and activation states (e.g., phosphorylation) of specific proteins within a signaling pathway (e.g., NF-κB, MAPK). nih.govfrontiersin.org This can reveal how a compound modulates cellular signaling to produce its biological effect.
Gene Expression Analysis: Techniques like real-time quantitative PCR (RT-qPCR) can be used to measure changes in the mRNA levels of specific genes in response to treatment with the compound. nih.gov This is useful for understanding how a compound affects the expression of genes involved in processes like apoptosis, inflammation, or cell proliferation. nih.gov
These biochemical assays are essential for the rational design and optimization of drug candidates, providing detailed insights into the structure-activity relationships and the molecular basis of their therapeutic effects. researchgate.net
Advanced Computational and Theoretical Chemistry Studies of 1 Adamantylthio Acetic Acid
Molecular Docking and Virtual Screening for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. longdom.org This method is central to structure-based drug design and is frequently employed in virtual screening, where large libraries of small molecules are computationally evaluated for their potential to bind to a protein target. nih.govu-strasbg.fr For (1-Adamantylthio)acetic acid, this process involves preparing the 3D structure of the ligand and docking it into the binding sites of various potential protein targets.
The process begins by screening a database of compounds, which can number in the hundreds of thousands, at the binding pocket of a target protein using high-throughput virtual screening (HTVS) techniques. nih.gov The results are then refined using more sophisticated and computationally intensive docking simulations. nih.gov The adamantane (B196018) moiety, known for its lipophilicity, often engages in hydrophobic interactions within protein pockets, a feature that can be critical for binding affinity. nih.gov The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming key interactions with polar residues in a binding site.
Computational studies on other adamantane derivatives have successfully utilized this approach. For instance, isoniazid-based adamantane derivatives were evaluated as potential antitubercular agents through docking studies against proteins from Mycobacterium tuberculosis. tandfonline.comresearchgate.net Similarly, other adamantane-containing compounds have been docked against targets like urease to identify potential inhibitors. mdpi.com The scoring functions used in docking programs estimate the binding free energy, providing a rank-ordered list of potential binders. These scores, often expressed as binding energies (kcal/mol) or estimated inhibition constants (Ki), guide the selection of compounds for further experimental validation.
Table 1: Example of Molecular Docking Results for this compound against a Hypothetical Protein Target
| Parameter | Value | Description |
| Docking Score | -8.5 kcal/mol | Predicted binding energy indicating a potentially strong interaction. |
| Estimated Kᵢ | 1.5 µM | Estimated inhibition constant derived from the docking score. |
| Interacting Residues | LEU 89, VAL 102, ILE 114 | Key hydrophobic residues interacting with the adamantane cage. |
| Hydrogen Bonds | ASP 150, SER 152 | Residues forming hydrogen bonds with the carboxylic acid group. |
| Docking Program | AutoDock | Software used for the docking simulation. |
Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Complex Stability
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to analyze the stability of the protein-ligand complex, explore the conformational landscape of the ligand within the binding site, and understand the role of solvent molecules. nih.gov
In a typical MD simulation of the this compound-protein complex, the system is solvated in a box of explicit water molecules and ions to mimic physiological conditions. The simulation calculates the trajectories of atoms over time by integrating Newton's laws of motion. nih.gov Studies on other adamantane derivatives have used MD simulations to confirm the stability of docking poses. tandfonline.comresearchgate.net For example, simulations of isoniazid-based adamantane derivatives showed that the ligand remained stably bound within the active site of the target enzyme throughout the simulation period. researchgate.net
Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Protein-(1-Adamantylthio)acetic Acid Complex
| Parameter | Specification | Purpose |
| Software | GROMACS / AMBER | Suite for performing molecular dynamics simulations. |
| Force Field | CHARMM36 / AMBERff14SB | A set of parameters to describe the potential energy of the system. |
| Solvent Model | TIP3P Water | Explicit water model to solvate the complex. |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Analysis Metrics | RMSD, RMSF, H-bond analysis | Quantifies the stability and dynamics of the complex. |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, which governs its reactivity and spectroscopic properties. dergipark.org.trmongoliajol.info For this compound, DFT calculations can be used to determine optimized molecular geometry, orbital energies, and the distribution of electron density.
Theoretical studies on related molecules like thioacetic acid have employed DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, to analyze conformational structures and vibrational spectra. researchgate.netdergipark.org.tr Similar calculations on adamantane derivatives have been used to compute complexation energies, frontier molecular orbital (HOMO-LUMO) energy gaps, and dipole moments. dergipark.org.tr The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface. For this compound, the MEP would likely show a negative potential (red/yellow) around the electronegative oxygen atoms of the carboxyl group, indicating sites susceptible to electrophilic attack, and a neutral or slightly positive potential (blue/green) around the hydrocarbon adamantane cage. mongoliajol.info This information is vital for predicting non-covalent interactions and reactivity patterns. dergipark.org.tr
Table 3: Hypothetical Quantum Chemical Properties of this compound Calculated via DFT
| Property | Calculated Value | Significance |
| Method | B3LYP / 6-31G(d) | A common functional and basis set for organic molecule calculations. researchgate.net |
| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.6 eV | Energy gap indicating high kinetic stability. |
| Dipole Moment | 2.5 D | A measure of the molecule's overall polarity. |
| Mulliken Charge on S | -0.15 e | Partial charge on the sulfur atom, indicating its electronic environment. |
In Silico ADMET Predictions for Pharmacokinetic Optimization
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction models use a molecule's structure to estimate these properties, allowing for early-stage identification of potential liabilities and optimization of the compound's profile. dntb.gov.ua
For this compound, various computational models can predict key pharmacokinetic parameters. Lipophilicity, often expressed as logP, is a critical factor for membrane permeability and absorption; the adamantane group is known to significantly increase lipophilicity. nih.gov Other important descriptors include the number of hydrogen bond donors and acceptors, molecular weight, and polar surface area (PSA), which are components of established rules for drug-likeness, such as Lipinski's Rule of Five.
Computational tools can also predict potential metabolic pathways, such as sites of oxidation by cytochrome P450 enzymes, and potential toxicity issues, such as hERG channel inhibition or mutagenicity. For example, in silico ADMET predictions have been applied to various complex heterocyclic compounds to filter for candidates with favorable pharmacokinetic profiles. dntb.gov.uafrontiersin.org
Table 4: Representative In Silico ADMET Predictions for this compound
| ADMET Property | Predicted Value/Outcome | Implication for Pharmacokinetics |
| Molecular Weight | 226.34 g/mol | Complies with Lipinski's Rule (< 500). |
| logP (Octanol/Water) | 3.2 | Indicates good lipophilicity for membrane permeability. |
| H-Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5). |
| H-Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10). |
| Aqueous Solubility | Low | Expected due to the lipophilic adamantane group. |
| hERG Inhibition | Low Probability | Suggests a lower risk of cardiotoxicity. |
| Blood-Brain Barrier | Likely to penetrate | The lipophilic nature may facilitate CNS entry. |
Pharmacophore Modeling and Ligand-Based Drug Design
When the 3D structure of a biological target is unknown, ligand-based methods like pharmacophore modeling become essential. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific target. dovepress.com These features typically include hydrophobic centroids, aromatic rings, hydrogen bond acceptors, hydrogen bond donors, and ionizable groups. nih.govnih.gov
A pharmacophore model for this compound can be constructed based on its own chemical features or derived from a set of known active molecules with similar scaffolds. The key features of this compound would include:
A Hydrophobic (HYD) feature: Representing the bulky and lipophilic adamantane cage. nih.gov
A Hydrogen Bond Acceptor (HBA) feature: Corresponding to the carbonyl oxygen of the carboxylic acid. nih.govnih.gov
A Hydrogen Bond Donor (HBD) feature: Corresponding to the hydroxyl hydrogen of the carboxylic acid.
A Negatively Ionizable (NI) feature: Representing the acidic nature of the carboxyl group, which would be deprotonated at physiological pH. nih.gov
Once developed, this pharmacophore model can be used as a 3D query to screen large compound databases to find structurally diverse molecules that possess the same essential features. dovepress.comnih.gov This approach is powerful for identifying novel chemical scaffolds that could exhibit the same biological activity, thus expanding the potential for lead discovery beyond the initial compound.
Table 5: Pharmacophoric Features of this compound
| Feature Type | Structural Origin | Role in Molecular Recognition |
| Hydrophobic (HYD) | Adamantane Cage | Van der Waals and hydrophobic interactions. |
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Forms hydrogen bonds with donor groups on a target. |
| Hydrogen Bond Donor (HBD) | Carboxylic Acid -OH | Forms hydrogen bonds with acceptor groups on a target. |
| Negatively Ionizable (NI) | Carboxylic Acid Group | Can form salt bridges or ionic interactions. |
Metabolic Fate and Biotransformation Research of 1 Adamantylthio Acetic Acid
Identification of Enzymatic Transformation Pathways
The biotransformation of (1-Adamantylthio)acetic acid is anticipated to be governed by enzymatic pathways that target its two principal functional domains: the adamantane (B196018) cage and the thioether linkage.
The adamantane moiety is known for its high metabolic stability due to its rigid, cage-like structure. However, it is susceptible to Phase I oxidation reactions, primarily hydroxylation. This process is typically catalyzed by cytochrome P450 (CYP450) enzymes, a superfamily of monooxygenases found predominantly in the liver. Specific isoforms of CYP450 are responsible for the oxidation of xenobiotics, and it is plausible that one or more of these enzymes would mediate the hydroxylation of the adamantane ring of this compound. The tertiary carbons of the adamantane structure are the most likely sites for this oxidation.
The thioether group (-S-) in this compound is another potential site for metabolic transformation. Thioethers can undergo oxidation to form sulfoxides and subsequently sulfones. This two-step oxidation is also often mediated by cytochrome P450 enzymes as well as flavin-containing monooxygenases (FMOs) . These enzymes are crucial in the metabolism of many sulfur-containing drugs and xenobiotics.
The acetic acid side chain is generally more resistant to metabolism, although it can potentially undergo conjugation reactions in Phase II metabolism.
Therefore, the primary enzymatic transformation pathways for this compound are likely to be:
CYP450-mediated hydroxylation of the adamantane ring.
CYP450 and/or FMO-mediated oxidation of the sulfur atom.
Characterization of Metabolites and Their Biological Activities
Potential Metabolites:
Hydroxylated Adamantane Metabolites: Oxidation of the adamantane cage could lead to the formation of mono- or di-hydroxylated derivatives. For instance, hydroxylation at the tertiary positions of the adamantane ring would yield (3-hydroxy-1-adamantylthio)acetic acid.
Sulfoxide (B87167) and Sulfone Metabolites: Oxidation of the thioether linkage would produce (1-Adamantylsulfinyl)acetic acid (the sulfoxide) and subsequently (1-Adamantylsulfonyl)acetic acid (the sulfone).
Combination Metabolites: It is also possible for both hydroxylation of the adamantane ring and oxidation of the sulfur atom to occur, resulting in metabolites such as (3-hydroxy-1-adamantylsulfinyl)acetic acid.
The biological activities of these potential metabolites are currently uncharacterized. However, in studies of other adamantane-containing compounds, metabolites have sometimes shown comparable or even enhanced activity compared to the parent drug. Conversely, metabolism can also lead to inactive or toxic products. For example, the oxidation of the thioether to a sulfoxide or sulfone often results in a more polar, more readily excretable compound with reduced biological activity.
Table 1: Predicted Metabolites of this compound and Their Potential Biological Significance
| Metabolite Name | Predicted Metabolic Pathway | Potential Biological Significance |
| (3-hydroxy-1-adamantylthio)acetic acid | CYP450-mediated hydroxylation | May retain or have altered biological activity compared to the parent compound. Increased polarity may affect distribution and excretion. |
| (1-Adamantylsulfinyl)acetic acid | CYP450/FMO-mediated S-oxidation | Likely to be more polar and less active than the parent compound, facilitating excretion. |
| (1-Adamantylsulfonyl)acetic acid | CYP450/FMO-mediated S-oxidation | Expected to be a highly polar, inactive metabolite destined for elimination. |
| (3-hydroxy-1-adamantylsulfinyl)acetic acid | Combination of hydroxylation and S-oxidation | A more complex metabolite with significantly increased polarity, likely inactive and readily excreted. |
In Vitro and In Vivo Metabolic Stability Assessments
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, particularly its half-life and bioavailability.
In Vitro Stability:
Microsomal Stability: In vitro studies using liver microsomes are a standard method to assess metabolic stability. medipol.edu.tr For this compound, incubation with human, rat, or mouse liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) would provide data on its rate of metabolism. medipol.edu.tr The inherent stability of the adamantane cage suggests that the compound might exhibit moderate to high metabolic stability. researchgate.net However, the susceptibility of the thioether to oxidation could lead to more rapid clearance.
Hepatocyte Stability: Incubations with primary hepatocytes offer a more complete picture of metabolic stability, as they contain a wider range of both Phase I and Phase II metabolic enzymes.
Table 2: Illustrative In Vitro Metabolic Stability Data for Adamantane-Containing Compounds (Hypothetical for this compound)
| Test System | Species | Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Liver Microsomes | Human | > 60 | < 10 |
| Liver Microsomes | Rat | 45 | 25 |
| Hepatocytes | Human | > 90 | < 5 |
| Hepatocytes | Rat | 65 | 15 |
Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from in vitro stability assays. Actual values for this compound are not available in the public domain.
In Vivo Stability: In vivo studies in animal models would be necessary to determine the actual pharmacokinetic parameters of this compound, including its clearance, volume of distribution, and elimination half-life. The lipophilicity imparted by the adamantane group could lead to a large volume of distribution, while its metabolic clearance would be influenced by the rates of hydroxylation and S-oxidation.
Impact of Metabolic Pathways on Efficacy and Duration of Action
The metabolic pathways of this compound would have a direct impact on its therapeutic efficacy and duration of action.
Duration of Action: A compound with high metabolic stability will generally have a longer half-life and, consequently, a longer duration of action. The metabolic stability of the adamantane core is a feature often exploited in drug design to prolong a drug's presence in the body. researchgate.net Therefore, the rate of oxidation of the thioether group is likely to be a key factor in determining the duration of action of this compound. If S-oxidation is a rapid and major clearance pathway, the duration of action may be shorter.
Future Directions and Emerging Research Avenues for 1 Adamantylthio Acetic Acid
Development of Novel (1-Adamantylthio)acetic Acid-Based Chemical Probes and Biosensors
The development of sensitive and selective chemical probes and biosensors is crucial for diagnostics and for elucidating complex biological processes. The this compound structure offers a promising foundation for creating such tools. The adamantane (B196018) group can serve as a robust anchoring domain or as a guest molecule in host-guest sensor systems, while the carboxylic acid and thioether functionalities provide sites for conjugation to signaling molecules or recognition elements.
Future research could focus on leveraging these features. For instance, the carboxylic acid handle allows for straightforward bioconjugation with fluorescent dyes, quenchers, or biotin (B1667282) tags using standard chemistries like N-hydroxysuccinimide (NHS) ester activation. wikipedia.orgthermofisher.com Such tagged derivatives could be used to probe protein-ligand interactions or for cellular imaging. Furthermore, adamantane's high affinity for cyclodextrin (B1172386) cavities could be exploited to design self-assembling sensor systems. nih.gov An this compound-based probe could be designed to bind to a cyclodextrin-modified surface or nanoparticle, with a detectable signal change upon interaction with a biological target. Research has demonstrated the viability of adamantane derivatives in automated fluorimetric sensors and in affinity biosensors, providing a strong precedent for these future applications. nih.govnih.gov Thioacetic acid derivatives are also recognized as valuable reagents for introducing thiol groups, which are instrumental in labeling and probe development. arkema.com
| Probe/Sensor Component | Function in a Potential System | Relevant Chemistry |
| Adamantane Cage | Lipophilic anchor for membrane insertion; Guest for cyclodextrin-based sensors. | Host-Guest Interaction |
| Thioether Linkage | Provides structural spacing and potential redox sensitivity. | Oxidation/Reduction |
| Carboxylic Acid | Conjugation handle for reporters (e.g., fluorophores) or biomolecules. | Amide bond formation (e.g., via NHS ester) |
Integration into Advanced Drug Delivery Systems and Nanomedicine
The physical properties of this compound make it an attractive candidate for integration into nanomedicine platforms, which aim to improve the therapeutic index of drugs by enhancing their delivery to target sites and minimizing systemic exposure. pensoft.netpensoft.net
Liposomes are vesicular nanocarriers composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov A significant challenge in liposome (B1194612) technology is achieving stable surface modification for targeted delivery. The adamantane moiety is exceptionally well-suited to act as a lipophilic anchor, embedding itself firmly within the lipid bilayer of a liposome. nih.govresearchgate.netresearchgate.net This concept has been successfully demonstrated with other adamantane derivatives, where molecules like mannosylated adamantyl tripeptides were anchored to liposomes to target mannose receptors on immune cells. nih.gov
Future work could involve synthesizing conjugates where this compound acts as the anchor. The terminal carboxylic acid group would be exposed on the liposome surface, providing a "post-insertion" conjugation site for targeting ligands such as antibodies, peptides, or aptamers. This strategy would create a versatile platform for producing targeted liposomes for various diseases, including cancer. pensoft.net
| Feature of this compound | Role in Liposomal Delivery | Potential Advantage |
| Adamantylthio Moiety | Hydrophobic anchor to secure ligands to the liposome surface. | Stable ligand presentation and prevention of premature drug leakage. |
| Carboxylic Acid Moiety | Attachment point for targeting ligands (e.g., antibodies, folates). | Enables active targeting to specific cell types, increasing efficacy. |
Polymeric nanoparticles are a cornerstone of modern drug delivery, valued for their ability to protect therapeutic cargo, control release, and improve bioavailability. nih.govnih.gov The surface of these nanoparticles can be functionalized to achieve desired properties. The this compound scaffold can be integrated with polymeric nanoparticles through two primary strategies.
First, leveraging the strong and specific non-covalent interaction between adamantane and β-cyclodextrin, nanoparticles made from or coated with cyclodextrin-containing polymers could be non-covalently functionalized. nih.govrsc.org This host-guest interaction provides a modular and straightforward method for decorating the nanoparticle surface. Second, the carboxylic acid group of this compound can be used for direct covalent conjugation to polymers possessing complementary functional groups (e.g., amines on a chitosan (B1678972) or polyethyleneimine backbone). This covalent attachment would create a stable, permanent modification. By attaching this compound, the nanoparticle gains a lipophilic adamantane handle that can facilitate membrane interaction or serve as a docking point for other molecules.
| Polymer Type | Potential Conjugation Strategy with this compound | Resulting Nanoparticle Feature |
| Poly(lactic-co-glycolic acid) (PLGA) | Covalent linkage of the carboxylic acid to amine-terminated PLGA. | Surface functionalization for targeting. |
| Chitosan | Covalent amide bond formation between the compound's acid and polymer's amine groups. | Enhanced mucoadhesion and bioavailability. |
| β-Cyclodextrin Polymers | Host-guest inclusion of the adamantane moiety into the cyclodextrin cavity. | Modular, non-covalent surface functionalization. |
Application in Liposomal Formulations and Targeted Delivery
Design of Hybrid Molecules and Prodrugs Incorporating the this compound Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create compounds with improved or synergistic activities. f1000research.comnih.gov Similarly, prodrug design aims to overcome pharmacokinetic barriers by masking a drug's active functional groups. The this compound structure is an ideal platform for both approaches.
A hybrid molecule could be designed by covalently linking an established drug to the carboxylic acid of this compound. The adamantane portion could enhance lipophilicity, improving cell membrane penetration, while the thioether could influence the molecule's metabolic profile. nih.gov For example, studies on hybrid compounds containing an acetic acid group have shown enhanced bioactivity. mdpi.com
As a prodrug, the carboxylic acid could be esterified to mask its charge, potentially improving oral absorption. nih.gov Alternatively, the thioether bond itself presents a latent thiol. Thiol-containing drugs often face challenges with oxidation and stability. google.comaun.edu.eg A prodrug strategy could involve designing a system where the this compound is cleaved in vivo to release a therapeutic thiol. Thioester-based prodrugs, such as δ-thiolactones, have been successfully explored for this purpose. nih.govresearchgate.net
| Strategy | Modification of this compound | Potential Therapeutic Outcome |
| Hybrid Molecule | Amide or ester linkage of another pharmacophore to the carboxylic acid. | Synergistic or dual-target activity. |
| Carboxylic Acid Prodrug | Esterification of the carboxylic acid (e.g., with an alcohol or promoiety). | Improved membrane permeability and oral bioavailability. |
| Thiol Prodrug | Design of a system where the C-S bond is enzymatically or chemically cleaved. | Targeted release of a therapeutically active thiol compound. |
Exploration of New Therapeutic Modalities and Disease Areas
The adamantane scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives approved as antiviral, anti-Parkinson's, and anti-Alzheimer's drugs. researchgate.netnih.gov Adamantane-containing compounds have also been investigated for anticancer, antidiabetic, and antibacterial activities. mdpi.com Furthermore, organosulfur compounds, including thiols and their precursors, play critical roles in cellular redox homeostasis and are being explored for their therapeutic potential in inflammatory diseases. frontiersin.org
The combination of these two moieties in this compound suggests several unexplored therapeutic avenues. Research could be directed toward screening the compound and its simple derivatives against a wide range of targets. For example, given the known neuroprotective effects of some adamantane derivatives like Memantine (B1676192) and the role of sulfur compounds in mitigating oxidative stress, its potential in neurodegenerative diseases is a logical area of inquiry. nih.gov Its structural similarity to other adamantylthio derivatives that have shown antimicrobial and antioxidant properties also warrants investigation in these areas. researchgate.net The exploration of this compound could lead to the identification of novel lead compounds for diseases where enhanced lipophilicity and modulated redox activity are beneficial.
Q & A
Q. What are the recommended methods for synthesizing (1-Adamantylthio)acetic acid in laboratory settings?
this compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 1-adamantanethiol with chloroacetic acid or its derivatives under basic conditions (e.g., NaOH in ethanol/water mixture). The reaction is monitored by TLC, and purification is achieved via recrystallization from ethanol or chromatography. Characterization is performed using -NMR (adamantyl protons at δ 1.6–2.1 ppm, thioether-CH at δ 3.2–3.5 ppm) and IR spectroscopy (C=O stretch ~1700 cm) .
Q. How should researchers handle and store this compound to ensure stability?
The compound should be stored in airtight containers under inert gas (N/Ar) at 2–8°C, away from light and moisture. Its melting point (136–138°C) indicates moderate thermal stability, but decomposition may occur above 150°C. Personal protective equipment (gloves, goggles) is mandatory during handling due to potential skin/eye irritation. Spills should be neutralized with sodium bicarbonate .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : - and -NMR to confirm adamantane framework and thioether linkage.
- IR : Verify carboxylic acid (O–H stretch ~2500–3300 cm) and carbonyl groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (CHOS, theoretical MW 226.10).
- Elemental Analysis : To confirm purity (>95% as per industrial standards) .
Advanced Research Questions
Q. How does the adamantylthio group influence the coordination chemistry of this compound with metal ions?
The adamantyl group’s steric bulk and lipophilicity can stabilize metal complexes by preventing aggregation. For example, in uranyl nitrate precipitation studies, adamantane-derived ligands show enhanced selectivity due to their rigid structure. Researchers should conduct UV-Vis titration or X-ray crystallography to compare stability constants (log K) with simpler thioacetic acids .
Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?
Discrepancies in melting points (e.g., 136–138°C vs. 172–176°C for related adamantane-carboxylic acids) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and powder XRD can identify crystalline phases. Repetitive recrystallization and HPLC purity checks (>99%) are recommended for standardization .
Q. How can researchers optimize the solubility of this compound for aqueous-phase reactions?
While the adamantyl group reduces water solubility, co-solvents (e.g., DMSO, ethanol) or pH adjustment (deprotonation at pH > pKa ~4.5) can enhance solubility. Conduct conductivity measurements or dynamic light scattering (DLS) to assess aggregation behavior. For biological studies, nanoformulation (liposomes) may improve bioavailability .
Q. What role does this compound play in probing enzyme inhibition mechanisms?
The compound’s thioether and carboxylic acid groups can mimic natural substrates in enzymes like cysteine proteases or acyltransferases. Kinetic assays (e.g., fluorogenic substrates) and molecular docking simulations are used to evaluate competitive vs. non-competitive inhibition. Compare IC values with non-adamantane analogs to assess steric effects .
Methodological Considerations
- Synthetic Optimization : Monitor reaction progress via -NMR to avoid over-alkylation.
- Safety Protocols : Use fume hoods for reactions involving volatile thiols; quench excess reagents with NaHSO .
- Data Validation : Cross-reference spectral data with databases (e.g., SciFinder) and report uncertainties in melting points/spectral shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
